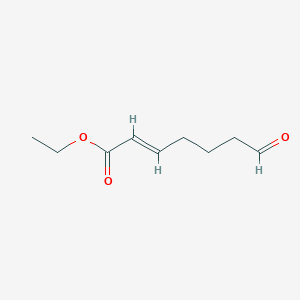
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is also known as ethyl (E)-7-oxohept-2-enoate. It is a derivative of heptenoic acid and is characterized by the presence of an ester functional group and a double bond in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- can be achieved through various synthetic routes. One common method involves the esterification of 7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent, where ethyl magnesium bromide reacts with 7-oxoheptanoic acid to form the desired ester. This reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-oxoheptanoic acid or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the double bond can produce the saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 7-oxoheptanoic acid
Reduction: 7-hydroxyheptanoic acid or ethyl 7-hydroxyheptanoate
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical pathways. The double bond in the trans configuration may also play a role in its reactivity and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-octenoate: Similar structure with an additional carbon in the chain.
Ethyl (E)-hex-2-enoate: Similar structure with a shorter carbon chain.
Heptanoic acid, 2-ethyl-, methyl ester: Similar ester functionality but with a different alkyl group.
Uniqueness
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is unique due to its specific combination of functional groups and the trans configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (E)-7-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
InChI Key |
PCWFTLPHDUBEJX-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCCC=O |
Canonical SMILES |
CCOC(=O)C=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















